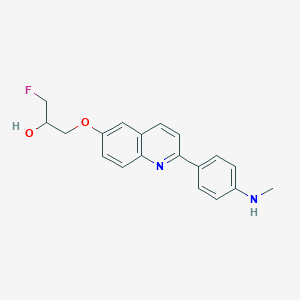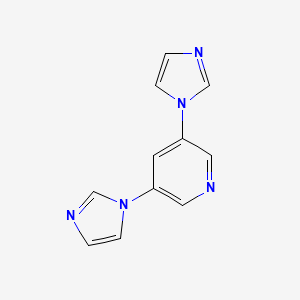
1-(2-(4-(Dimethylamino)phenyl)quinolin-6-yloxy)-3-fluoropropan-2-ol
Vue d'ensemble
Description
1-(2-(4-(Dimethylamino)phenyl)quinolin-6-yloxy)-3-fluoropropan-2-ol, also known as DMFQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMFQ belongs to the class of quinoline-based compounds and has a unique chemical structure that makes it an attractive molecule for research purposes.
Mécanisme D'action
The mechanism of action of 1-(2-(4-(Dimethylamino)phenyl)quinolin-6-yloxy)-3-fluoropropan-2-ol is not fully understood, but it is believed to involve interactions with specific proteins and enzymes. 1-(2-(4-(Dimethylamino)phenyl)quinolin-6-yloxy)-3-fluoropropan-2-ol has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, which may explain its potent anticancer activity. Additionally, 1-(2-(4-(Dimethylamino)phenyl)quinolin-6-yloxy)-3-fluoropropan-2-ol has been shown to interact with specific proteins involved in signal transduction pathways, which can affect various cellular processes.
Biochemical and Physiological Effects:
1-(2-(4-(Dimethylamino)phenyl)quinolin-6-yloxy)-3-fluoropropan-2-ol has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, modulation of signal transduction pathways, and interactions with specific proteins and enzymes. 1-(2-(4-(Dimethylamino)phenyl)quinolin-6-yloxy)-3-fluoropropan-2-ol has also been shown to exhibit antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-(4-(Dimethylamino)phenyl)quinolin-6-yloxy)-3-fluoropropan-2-ol in lab experiments is its unique chemical structure, which can provide insights into its interactions with specific proteins and enzymes. Additionally, 1-(2-(4-(Dimethylamino)phenyl)quinolin-6-yloxy)-3-fluoropropan-2-ol has been shown to exhibit potent anticancer activity, which makes it an attractive molecule for cancer research. However, one of the limitations of using 1-(2-(4-(Dimethylamino)phenyl)quinolin-6-yloxy)-3-fluoropropan-2-ol in lab experiments is its complex synthesis process, which requires specialized equipment and expertise in organic chemistry.
Orientations Futures
There are several future directions for research involving 1-(2-(4-(Dimethylamino)phenyl)quinolin-6-yloxy)-3-fluoropropan-2-ol. One potential direction is to further explore its anticancer activity and identify the specific mechanisms involved. Another potential direction is to investigate its potential applications in material science, such as developing new organic semiconductors. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-(4-(Dimethylamino)phenyl)quinolin-6-yloxy)-3-fluoropropan-2-ol and its interactions with specific proteins and enzymes.
Applications De Recherche Scientifique
1-(2-(4-(Dimethylamino)phenyl)quinolin-6-yloxy)-3-fluoropropan-2-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 1-(2-(4-(Dimethylamino)phenyl)quinolin-6-yloxy)-3-fluoropropan-2-ol has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells. In material science, 1-(2-(4-(Dimethylamino)phenyl)quinolin-6-yloxy)-3-fluoropropan-2-ol has been used to develop new organic semiconductors that have potential applications in electronic devices. In biochemistry, 1-(2-(4-(Dimethylamino)phenyl)quinolin-6-yloxy)-3-fluoropropan-2-ol has been studied for its ability to interact with specific proteins and enzymes, which can provide insights into their functions and mechanisms of action.
Propriétés
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]quinolin-6-yl]oxy-3-fluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2)16-6-3-14(4-7-16)19-9-5-15-11-18(8-10-20(15)22-19)25-13-17(24)12-21/h3-11,17,24H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECXMTCPEPHEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(Dimethylamino)phenyl)quinolin-6-yloxy)-3-fluoropropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-aminospiro[2.3]hexane-1-carboxylate](/img/structure/B3236624.png)
![1-[1-(2-Fluorophenyl)-3-pyrrolidinyl]methanamine](/img/structure/B3236638.png)
![2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid](/img/structure/B3236641.png)

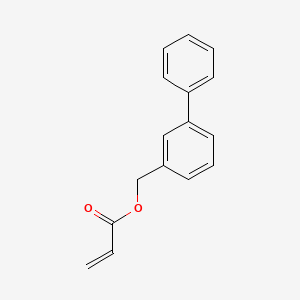
![6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B3236650.png)

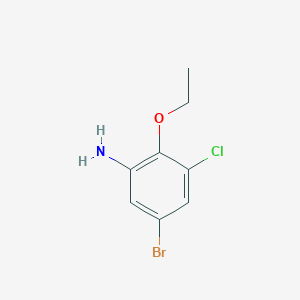
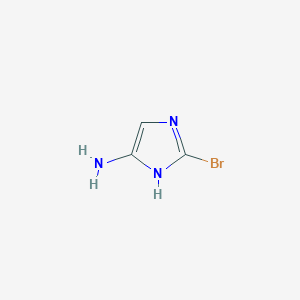

![tert-Butyl 4,4-difluoro-7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B3236684.png)

